molecular formula C23H29FO6 B14794553 [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B14794553
M. Wt: 420.5 g/mol
InChI Key: ZOCUOMKMBMEYQV-HHZWQIATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Fluoroprednisolone 21-acetate is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used primarily in veterinary medicine and has significant applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoroprednisolone 21-acetate involves multiple steps, starting from the basic steroid structure. The acetylation at the 21st position is typically carried out using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of 9-Fluoroprednisolone 21-acetate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Fluoroprednisolone 21-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 9-Fluoroprednisolone 21-acetate is unique due to the presence of the fluorine atom at the 9th position, which enhances its glucocorticoid activity and metabolic stability. This makes it more potent and longer-lasting compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C23H29FO6

Molecular Weight

420.5 g/mol

IUPAC Name

[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20-,21-,22-,23-/m0/s1

InChI Key

ZOCUOMKMBMEYQV-HHZWQIATSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O

Origin of Product

United States

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